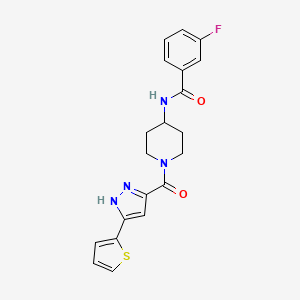
3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H19FN4O2S and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19FN4O2S, with a molecular weight of 398.46 g/mol. The compound features a complex structure that includes a fluorinated benzamide moiety linked to a piperidine ring and a thiophene-substituted pyrazole.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4O2S |
| Molecular Weight | 398.46 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method generally includes the formation of the pyrazole ring followed by the introduction of the thiophene and piperidine groups.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. For example, compounds containing pyrazole rings have shown inhibitory activity against various cancer cell lines, including BRAF(V600E) positive melanoma cells.
Case Study:
In an in vitro study, a related pyrazole derivative demonstrated an IC50 value of 0.5 μM against BRAF(V600E), indicating strong potential for further development as an antitumor agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazole derivatives has been documented extensively. They have been shown to possess activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole... | E. coli | 32 μg/mL |
| 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole... | S. aureus | 16 μg/mL |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often closely related to their structural features. Modifications in substituents can lead to significant changes in potency and selectivity.
Key Findings:
- Fluorination at the para position of the benzamide enhances lipophilicity, improving cellular uptake.
- Thiophene substitution increases electron density, which is beneficial for interaction with biological targets.
Propiedades
IUPAC Name |
3-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHCTIMIUAPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













